4-propyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide
Description
This compound features a 1,2,3-thiadiazole core substituted with a propyl group at position 4 and a carboxamide group at position 5. The amide nitrogen is further functionalized with a benzyl-type group containing a pyridine ring and a thiophene moiety (Fig. 1). The thiadiazole ring contributes to electron-deficient properties, while the pyridine-thiophene hybrid substituent may enhance π-π stacking or hydrogen-bonding interactions in biological systems.
Properties
IUPAC Name |
4-propyl-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-2-4-13-15(23-20-19-13)16(21)18-9-11-5-3-7-17-14(11)12-6-8-22-10-12/h3,5-8,10H,2,4,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJYFXSPBSBDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the propyl and pyridinyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur. Its synthesis generally involves multiple steps that include the formation of the thiadiazole ring and subsequent functionalization with propyl and pyridinyl groups. The synthetic routes often utilize catalysts to enhance yield and purity.
Synthetic Methods
- Heterocyclization : The initial formation of the thiadiazole ring is typically achieved through heterocyclization reactions.
- Functionalization : The addition of propyl and pyridinyl groups is performed in subsequent steps to yield the final compound.
Recent studies have highlighted the compound's diverse biological activities, particularly its anticancer properties. The following sections summarize key findings related to its pharmacological effects.
Anticancer Properties
4-propyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide has demonstrated significant cytotoxic effects against various cancer cell lines. Mechanistic studies indicate that it may inhibit key signaling pathways involved in tumor growth.
- Inhibition of Kinases : Similar thiadiazole derivatives have shown the ability to inhibit c-Met and other kinases, which are crucial for cancer cell proliferation.
- Induction of Apoptosis : The compound facilitates apoptosis in cancer cells through mitochondrial pathways, enhancing its potential as an anticancer agent.
Other Pharmacological Activities
Beyond anticancer effects, the compound exhibits a range of biological activities:
- Antimicrobial Activity : Investigated for its potential to combat bacterial and fungal infections.
- Anti-inflammatory Effects : Explored for its ability to modulate inflammatory responses.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives in clinical and preclinical settings:
- Study on c-Met Inhibition : A study reported that derivatives similar to this compound exhibited IC50 values in the nanomolar range against c-Met, indicating potent inhibitory activity .
- Cytotoxicity Evaluation : In vitro evaluations against human cancer cell lines (e.g., HepG2 and A549) demonstrated significant cytotoxicity compared to standard chemotherapeutics like cisplatin .
Mechanism of Action
The mechanism of action of 4-propyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Core Heterocycle Variations
Thiazole vs. Thiadiazole Derivatives Compounds like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates () share a thiazole core instead of thiadiazole. However, thiazoles often demonstrate higher metabolic stability due to reduced reactivity .
Substituent Effects on the Thiadiazole Ring The target compound’s 4-propyl group contrasts with 4-methyl substituents in analogs like 4-methyl-N’-(3-alkylpiperidinylidene)-1,2,3-thiadiazole-5-carbohydrazides (). Propyl groups increase lipophilicity (calculated logP ~3.5 vs.
Amide Substituent Modifications
Pyridine-Thiophene vs. Furan-Thiophene Hybrids
The compound 4-propyl-N-((5-(thiophen-3-yl)furan-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide () replaces pyridine with furan. Pyridine’s basicity (pKa ~5.2) allows for pH-dependent solubility and hydrogen bonding, whereas furan’s oxygen atom may engage in weaker dipole interactions. Thiophene’s sulfur atom in both compounds could contribute to hydrophobic interactions or metabolic oxidation .
Diverse Amide Side Chains
N-[(4-Methoxyphenyl)methyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide () features a diamide linker and methoxyphenyl group, introducing steric bulk and electron-donating effects. The target compound’s simpler benzyl-pyridine-thiophene side chain may prioritize target selectivity over broad-spectrum activity .
Key Observations :
Biological Activity
The compound 4-propyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a member of the thiadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent and other pharmacological properties.
Structure and Mechanism
The structural configuration of this compound facilitates interactions with various biological targets. The thiadiazole ring, along with the carboxamide functional group, enhances its ability to cross cellular membranes and interact with proteins involved in disease pathways.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to This compound have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : Similar compounds have been reported to inhibit c-Met and other kinases, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : The presence of the thiadiazole moiety is linked to enhanced apoptotic activity in tumor cells, often mediated by mitochondrial pathways.
Other Biological Activities
Beyond anticancer effects, thiadiazole derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Thiadiazoles are known for their antimicrobial properties against various bacterial strains. Research indicates that they can inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis and interference with metabolic pathways .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activities of thiadiazole derivatives:
-
Cytotoxicity Against Cancer Cells :
- A study evaluated several thiadiazole derivatives against human cancer cell lines (HCT116, MCF-7) and found that specific modifications in the structure significantly enhanced their cytotoxicity. For example, compounds with a thiadiazole ring showed IC50 values ranging from 2.54 to 61.36 nM against c-Met kinase .
- Antimicrobial Testing :
Data Summary
The following table summarizes key findings related to the biological activities of compounds structurally related to This compound .
| Compound Name | Structure Type | Notable Activities | IC50 (nM) |
|---|---|---|---|
| Compound 51am | Thiadiazole | c-Met Inhibition | 2.54 |
| Compound 51ak | Thiadiazole | c-Met Inhibition | 3.89 |
| Compound 51al | Thiadiazole | c-Met Inhibition | 5.23 |
| Compound 51an | Thiadiazole | c-Met Inhibition | 3.73 |
| Derivative X | Thiadiazole | Antimicrobial | MIC: 1.95–15.62 µg/mL |
Q & A
Q. Basic
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and stereochemistry. Deuterated solvents (e.g., DMSO-d) are preferred for solubility .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm) .
- TLC : Employ silica gel plates with UV visualization to monitor intermediate purity .
How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy) for this compound?
Q. Advanced
- Standardized Assays : Replicate studies using consistent protocols (e.g., CLSI guidelines for MIC assays) and include control compounds (e.g., ciprofloxacin for bacteria) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤1% v/v) to ensure compound dissolution and avoid false negatives .
- Bioavailability Studies : Compare in vitro activity with pharmacokinetic data (e.g., plasma protein binding assays) to assess translational relevance .
What strategies are recommended for elucidating the mechanism of action of this compound in anticancer studies?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to predict interactions with targets like tubulin or topoisomerase II .
- Gene Expression Profiling : Perform RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .
- Enzyme Inhibition Assays : Measure IC values against kinases (e.g., EGFR) using fluorescence-based kits .
What initial biological screening assays are recommended to evaluate the compound's potential therapeutic applications?
Q. Basic
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Fluorometric assays for targets like COX-2 or acetylcholinesterase .
How can the synthesis yield of the compound be improved while maintaining high purity?
Q. Advanced
- Catalyst Optimization : Use Cu(I) catalysts for click chemistry steps to enhance regioselectivity .
- Solvent Selection : Replace ethanol with DMF for better intermediate solubility during coupling reactions .
- Stepwise Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization (ethanol/water) .
What computational methods are employed to predict the compound's interactions with biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Use GROMACS to simulate binding stability over 100-ns trajectories .
- QSAR Modeling : Develop regression models correlating substituent electronegativity with bioactivity .
- ADMET Prediction : Utilize SwissADME to forecast pharmacokinetic properties (e.g., LogP, BBB permeability) .
How should researchers design experiments to address conflicting data on the compound's solubility and stability?
Q. Advanced
- Forced Degradation Studies : Expose the compound to stress conditions (pH 1–13, UV light) and analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Measure thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) .
- Solvent Screening : Test solubility in PEG-400 or cyclodextrin complexes for enhanced formulation stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
